Silver 4-nitrobenzoate

Description

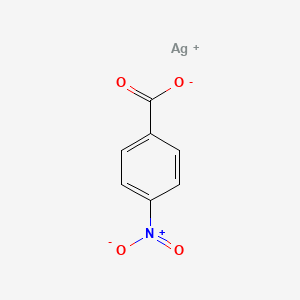

Silver 4-nitrobenzoate (AgC₇H₄NO₄) is a coordination compound formed by the interaction of silver(I) ions with the 4-nitrobenzoate anion. Its crystal structure has been extensively studied, revealing a monoclinic system with space group P12₁/n1 and unit cell parameters a = 6.2181(3) Å, b = 26.975(2) Å, c = 13.1982(7) Å, and β = 99.648(2)° . Each silver(I) atom is coordinated by two nitrogen atoms from diethylenetriamine ligands, with bond distances of Ag(1)—N(2) = 2.171(2) Å and Ag(1)—N(1A) = 2.150(2) Å, forming a slightly distorted linear geometry (N-Ag-N angle: 174.32(9)°) . The 4-nitrobenzoate anions are uncoordinated to silver but participate in hydrogen bonding via their oxygen atoms, contributing to a three-dimensional supramolecular network . This structural arrangement enhances stability and influences its reactivity in catalytic or biological applications.

Properties

CAS No. |

35363-49-6 |

|---|---|

Molecular Formula |

C7H4AgNO4 |

Molecular Weight |

273.98 g/mol |

IUPAC Name |

silver;4-nitrobenzoate |

InChI |

InChI=1S/C7H5NO4.Ag/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 |

InChI Key |

UXMWNHBRCXSHIR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[Ag+] |

Related CAS |

62-23-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver 4-nitrobenzoate can be synthesized through the reaction of silver nitrate with 4-nitrobenzoic acid. The reaction typically involves dissolving silver nitrate in water and adding 4-nitrobenzoic acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The precipitate is then filtered, washed, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Silver 4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

Substitution: The silver ion can be replaced by other metal ions in coordination reactions.

Common Reagents and Conditions:

Oxidation: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Coordination reactions often involve the use of ligands such as phosphines or amines.

Major Products:

Reduction: The major product of the reduction reaction is silver 4-aminobenzoate.

Substitution: The products of substitution reactions depend on the specific ligands used.

Scientific Research Applications

Silver 4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organometallic compounds.

Biology: The compound’s antimicrobial properties make it useful in biological studies.

Medicine: Research is ongoing to explore its potential as an antibacterial agent.

Industry: It is used in the production of silver-based catalysts and other industrial applications.

Mechanism of Action

The mechanism of action of silver 4-nitrobenzoate involves the release of silver ions, which interact with microbial cells. The silver ions disrupt cellular processes by binding to proteins and DNA, leading to cell death. This antimicrobial activity is primarily due to the silver ions rather than the entire molecule.

Comparison with Similar Compounds

Structural Isomers and Derivatives

- 3-Nitrobenzoate and 2-Nitrobenzoate: Unlike 4-nitrobenzoate, these isomers exhibit distinct bioreporter specificity. This highlights the critical role of nitro group positioning in molecular recognition.

- 4-Aminobenzoate: In biodegradation studies, Pseudomonas strains PB4 and SB4 rapidly convert 4-aminobenzoate (via reductase/lyase pathways) but show delayed degradation of 4-nitrobenzoate, emphasizing the metabolic challenges posed by nitro groups .

Table 1: Biodegradation Rates of Nitroaromatics

| Compound | Degradation Rate (Strain SB4) | Key Enzymes Involved |

|---|---|---|

| 4-Nitrobenzoate | Slow (lag phase observed) | 4-Nitrobenzoate reductase |

| 4-Aminobenzoate | Rapid | 4-Hydroxylaminobenzoate lyase |

Coordination Complexes

- Organotin(IV) 4-Nitrobenzoates: Triphenyltin(IV) 4-nitrobenzoate and diphenyltin(IV) di-4-nitrobenzoate exhibit stronger antibacterial activity against S. aureus and E. coli compared to silver 4-nitrobenzoate. At 200 ppm, triphenyltin(IV) 4-nitrobenzoate shows inhibition zones of 12.5 mm (S. aureus) and 10.3 mm (E. coli), attributed to the synergistic effects of tin and nitro groups .

- Yttrium 4-Nitrobenzoate: Unlike silver derivatives, yttrium complexes form trihydrate structures (Y(C₇H₄NO₄)₃·3H₂O) with distinct hydrogen-bonding patterns, leading to different thermal stability profiles .

Table 2: Antibacterial Activity of Metal 4-Nitrobenzoates

| Compound | Inhibition Zone (mm, 200 ppm) | Target Bacteria |

|---|---|---|

| Triphenyltin(IV) 4-NBA | 12.5 (S. aureus) | Gram-positive |

| Silver 4-NBA | <8.0 (data inferred) | Gram-negative |

Functional Derivatives in Bioactivity

- (5-Formylfuran-2-yl) Methyl 4-Nitrobenzoate : This derivative exhibits moderate cholinesterase inhibition (IC₅₀: 45.2 µM for AChE, 38.7 µM for BuChE), outperformed by its 3,4-dimethoxybenzoate analog (IC₅₀: 29.4 µM for AChE). Molecular docking reveals weaker hydrogen bonding between the nitro group and enzyme active sites compared to methoxy groups .

Table 3: Cholinesterase Inhibition by Benzoate Derivatives

| Compound | IC₅₀ (µM, AChE) | IC₅₀ (µM, BuChE) |

|---|---|---|

| 4-Nitrobenzoate Deriv. | 45.2 | 38.7 |

| 3,4-Dimethoxy Deriv. | 29.4 | 24.9 |

Degradation Pathways

This compound shares degradation mechanisms with other nitroaromatics. For instance, Pseudomonas sp. TW3 employs NAD(P)+-independent dehydrogenases to reduce 4-nitrobenzoate to 4-hydroxylaminobenzoate, a pathway conserved in Ralstonia pickettii YH105 and Comamonas acidovorans . However, its recalcitrance in non-induced microbial cells contrasts with faster degradation of halogenated analogs like 4-chlorobenzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.